molecular formula C8H4ClF3O2 B13805294 Acetic acid, trifluoro-, 4-chlorophenyl ester CAS No. 658-74-2

Acetic acid, trifluoro-, 4-chlorophenyl ester

Cat. No.: B13805294
CAS No.: 658-74-2
M. Wt: 224.56 g/mol
InChI Key: WKEZNQRZCGFQIE-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H4ClF3O2. It is an ester derived from trifluoroacetic acid and 4-chlorophenol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, 4-chlorophenyl ester typically involves the esterification of trifluoroacetic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 4-chlorophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and 4-chlorophenol in the presence of water and an acid or base catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether)

Major Products Formed

    Hydrolysis: Trifluoroacetic acid and 4-chlorophenol

    Substitution: Various substituted products depending on the nucleophile used

    Reduction: 4-chlorophenyl alcohol

Scientific Research Applications

Acetic acid, trifluoro-, 4-chlorophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 4-chlorophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of trifluoroacetic acid and 4-chlorophenol. In substitution reactions, the ester group is replaced by other nucleophiles through a similar nucleophilic attack mechanism.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-chlorophenyl ester: Similar structure but lacks the trifluoromethyl group.

    Trifluoroacetic acid, 4-nitrophenyl ester: Contains a nitro group instead of a chloro group.

    Trifluoroacetic acid, ethyl ester: An ester of trifluoroacetic acid with ethanol instead of 4-chlorophenol.

Uniqueness

Acetic acid, trifluoro-, 4-chlorophenyl ester is unique due to the presence of both the trifluoromethyl group and the 4-chlorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.

Biological Activity

Acetic acid, trifluoro-, 4-chlorophenyl ester (CAS Number: 658-74-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

This compound is characterized by its trifluoromethyl and chlorophenyl substituents, which significantly influence its biological activity. The presence of these groups can enhance lipophilicity and alter the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation. Notably, compounds with similar structures have been shown to interact with Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. For example, modifications to the acid group in related compounds have demonstrated significant effects on binding affinity and cellular activity in cancer cell lines .

Biological Activity Overview

Activity Description Reference
Anticancer Activity Inhibits Bcl-2/Bcl-xL proteins, leading to increased apoptosis in cancer cells.
Antifungal Activity Exhibits inhibitory effects against various fungal strains with low minimum inhibitory concentrations (MICs).
Toxicological Studies Chronic toxicity studies indicate potential oncogenic effects in certain animal models.

Case Studies

  • Anticancer Efficacy : A study demonstrated that acetic acid derivatives with trifluoromethyl groups showed enhanced binding affinities to Bcl-2/Bcl-xL proteins compared to their non-fluorinated counterparts. This resulted in a significant reduction in cell viability in small-cell lung cancer models .
  • Antifungal Properties : In vitro assays revealed that certain esters derived from acetic acid, trifluoro-, 4-chlorophenyl exhibited submicromolar MIC values against Trichophyton mentagrophytes and other pathogenic fungi. The structure-activity relationship indicated that the presence of the trifluoromethyl group was critical for antifungal potency .
  • Toxicological Implications : Long-term studies involving rat models suggested a potential link between exposure to chlorinated phenoxy herbicides and an increased incidence of soft-tissue sarcomas. However, findings were inconsistent across different populations, highlighting the need for further investigation into the carcinogenic potential of compounds like this compound .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the acetic acid moiety can significantly impact the biological activity of related compounds. For instance:

  • The introduction of a trifluoromethyl group at specific positions has been shown to enhance potency against various targets.
  • Compounds lacking this modification exhibited reduced binding affinity and cellular efficacy .

Properties

CAS No.

658-74-2

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

(4-chlorophenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H

InChI Key

WKEZNQRZCGFQIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl

Origin of Product

United States

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